Methyl 2-amino-2-(2,6-dimethylphenyl)acetate physical and chemical properties
Methyl 2-amino-2-(2,6-dimethylphenyl)acetate physical and chemical properties
Executive Summary & Molecular Architecture
Methyl 2-amino-2-(2,6-dimethylphenyl)acetate (often referred to as 2,6-dimethylphenylglycine methyl ester) is a highly specialized, sterically hindered non-proteinogenic α -amino acid derivative. Structurally, it features a glycine backbone where the α -carbon is substituted with a 2,6-dimethylphenyl moiety.
This di-ortho substitution pattern imparts profound stereoelectronic effects. The methyl groups project directly over the α -carbon and the ester carbonyl, creating a rigid, sterically shielded microenvironment. For drug development professionals and synthetic chemists, this compound serves as a premium chiral auxiliary, a robust peptidomimetic building block, and a critical Active Pharmaceutical Ingredient (API) intermediate designed to resist enzymatic degradation.
Physicochemical Profiling
Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior during isolation.
| Property | Value / Description | Mechanistic Rationale |
| Chemical Formula | C11H15NO2 | - |
| Molecular Weight | 193.24 g/mol | - |
| Physical State | Pale yellow oil (Free base); White crystalline solid (HCl salt) | The bulky aryl group disrupts crystal lattice packing in the free base, lowering the melting point. |
| Estimated pKa ( α -NH2) | ~7.2 - 7.5 | Slightly less basic than aliphatic amines due to the electron-withdrawing nature of the adjacent ester and phenyl ring. |
| Estimated LogP | 1.8 - 2.2 | High lipophilicity driven by the di-methylated aromatic system, enhancing organic solvent solubility. |
| Solubility Profile | Soluble in DCM, EtOAc, MeOH. Insoluble in H2O (unless protonated). | The hydrophobic 2,6-dimethylphenyl group dominates the solvation thermodynamics. |
Chemical Reactivity & Mechanistic Pathways
The reactivity of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is entirely dictated by its steric topography.
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Ester Hydrolysis Resistance: The ortho-methyl groups create a steric umbrella over the ester carbonyl. Saponification requires aggressive conditions (e.g., prolonged reflux with LiOH/NaOH) because the tetrahedral intermediate is sterically penalized.
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Amine Nucleophilicity: While the α -amino group remains nucleophilic, N-acylation or N-alkylation reactions suffer from reduced kinetics. Coupling this amino acid to other peptides requires highly efficient coupling reagents (e.g., HATU, COMU) to overcome the activation energy barrier imposed by the adjacent bulk.
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Metabolic Stability: In medicinal chemistry, incorporating a 2,6-dimethylphenyl group is a proven strategy to enhance in vivo half-life. The steric bulk prevents Cytochrome P450-mediated oxidation and shields the α -proton from enzymatic oxidative deamination [1].
Pharmacological and chemical impact of the 2,6-dimethylphenyl steric bulk.
Synthetic Methodologies
The de novo synthesis of this compound relies on the classic Strecker amino acid synthesis followed by Fischer esterification.
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Strecker Synthesis: 2,6-dimethylbenzaldehyde is condensed with ammonium chloride and sodium cyanide. The initial imine formation is followed by cyanide attack to yield the α -amino nitrile [2].
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Acidic Hydrolysis: The nitrile is subjected to harsh acidic hydrolysis (refluxing concentrated HCl) to convert the cyano group into a carboxylic acid, yielding the unnatural amino acid.
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Activation & Esterification: The free acid is converted to the methyl ester using thionyl chloride ( SOCl2 ) in methanol. This method is highly preferred as it generates anhydrous HCl in situ, which acts as the catalyst while simultaneously trapping the product as a stable hydrochloride salt [3].
Synthetic workflow for Methyl 2-amino-2-(2,6-dimethylphenyl)acetate.
Experimental Protocol: Self-Validating Esterification
To ensure absolute scientific integrity, the following protocol for the final esterification step is designed as a self-validating system . It includes intrinsic causality explanations and orthogonal in-process controls (IPCs) so the operator can verify success at every stage.
Objective: Convert 2-amino-2-(2,6-dimethylphenyl)acetic acid to its methyl ester hydrochloride.
Step-by-Step Methodology:
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Preparation: Suspend 10.0 mmol of 2-amino-2-(2,6-dimethylphenyl)acetic acid in 30 mL of anhydrous methanol in a flame-dried round-bottom flask under an inert argon atmosphere.
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Causality: Methanol acts as both the solvent and the nucleophile. The inert atmosphere prevents moisture from prematurely hydrolyzing the activating agent.
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Activation: Cool the suspension to 0 °C using an ice-water bath. Dropwise, add 15.0 mmol (1.1 eq) of Thionyl Chloride ( SOCl2 ).
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Causality: SOCl2 reacts with methanol to generate anhydrous HCl and SO2 gas. The HCl protonates the amino group (preventing unwanted side reactions) and catalyzes the Fischer esterification. The 0 °C temperature controls the highly exothermic nature of this in-situ generation.
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Reflux & Monitoring: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.
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Self-Validation (IPC 1): Perform Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). Stain with Ninhydrin and heat. The starting material (free acid) will appear as a baseline spot. The reaction is complete when the baseline spot disappears, replaced by a higher Rf spot (the ester).
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Workup: Cool the reaction to room temperature and concentrate the mixture in vacuo to remove excess methanol and SOCl2 byproducts.
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Purification: Triturate the resulting crude oil/solid with cold diethyl ether. Filter the resulting white precipitate.
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Causality: The target compound is a hydrochloride salt, which is insoluble in non-polar solvents like diethyl ether, whereas organic impurities remain in the filtrate.
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Orthogonal Validation (IPC 2):
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1H-NMR ( CD3OD ): Success is definitively proven by the appearance of a sharp 3H singlet at ~3.75 ppm, corresponding to the newly formed −OCH3 ester group, alongside the 6H singlet at ~2.40 ppm for the 2,6-dimethyl groups.
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LC-MS: Confirm the exact mass [M+H]+ at m/z 194.1.
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Applications in Drug Discovery & Catalysis
The utility of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate bridges both pharmacology and synthetic methodology:
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Peptidomimetics: When incorporated into peptide chains, the steric bulk restricts the ϕ and ψ dihedral angles of the peptide backbone. This forces the peptide into specific secondary structures (like β -turns), which is crucial for designing selective receptor antagonists.
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Chiral Ligand Design: Upon resolution into its pure enantiomers (e.g., via chiral HPLC or enzymatic resolution), this ester can be reduced to the corresponding amino alcohol. These bulky amino alcohols are elite chiral ligands for transition-metal-catalyzed asymmetric transformations, providing exceptional facial selectivity due to the rigid 2,6-dimethylphenyl wall.
References
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Ligand-Based Design of Nondimethylphenyl-Diarylpyrimidines with Improved Metabolic Stability, Safety, and Oral Pharmacokinetic Profiles. Journal of Medicinal Chemistry (ACS). 1
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Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules (MDPI). 2
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Synthesis and in silico evaluation of 1N-methyl-1S-methyl-2-nitroethylene (NMSM) derivatives against Alzheimer disease. Journal of Chemical Biology (PMC).3
